molecular formula C20H15ClN6OS B2985831 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 941991-49-7

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2985831
CAS No.: 941991-49-7
M. Wt: 422.89
InChI Key: WIEMIWKAECXPCW-UHFFFAOYSA-N
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Description

The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone is a triazolopyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • A 3-(3-chlorophenyl) substituent on the triazolo[4,5-d]pyrimidine ring.
  • A thioether linkage (-S-) at the 7-position of the triazolopyrimidine.
  • An indolin-1-yl ethanone moiety linked via the sulfur atom.

This compound belongs to a broader class of triazolopyrimidine derivatives, which are explored for diverse biological activities, including kinase inhibition and epigenetic modulation . Its structural uniqueness lies in the combination of the electron-withdrawing 3-chlorophenyl group and the lipophilic indolin-1-yl ethanone tail, which may influence solubility and target binding .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6OS/c21-14-5-3-6-15(10-14)27-19-18(24-25-27)20(23-12-22-19)29-11-17(28)26-9-8-13-4-1-2-7-16(13)26/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEMIWKAECXPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Thioether Formation: The triazolopyrimidine core is then reacted with a thiol compound to form the thioether linkage.

    Attachment of the Indolinyl Ethanone Moiety: Finally, the indolinyl ethanone moiety is attached through a condensation reaction, typically involving an indole derivative and an ethanone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the carbonyl group in the ethanone moiety.

    Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to modulate specific biological pathways.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core may bind to active sites, inhibiting enzyme activity or modulating receptor function. The chlorophenyl and indolinyl ethanone moieties could enhance binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit structural variations in substituents on the heterocyclic core and linked functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name / ID Key Substituents Molecular Weight Notable Features / Applications Source
Target Compound 3-(3-chlorophenyl), thioether, indolin-1-yl ethanone ~463.9* Hypothesized kinase/epigenetic modulation due to thioether and aromatic motifs
CAS 863458-38-2 3-(2-fluorobenzyl), thioether, indolin-1-yl ethanone 420.5 Fluorine substitution may enhance metabolic stability; similar scaffold to target compound
1-[4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]-2-(4-chlorophenyl)ethanone Benzyl, piperazinyl, 4-chlorophenyl ethanone 447.9 Piperazine linker improves solubility; potential CNS activity due to chlorophenyl group
TP-5 (3-Benzyl-7-(4-methylpiperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine) Benzyl, 4-methylpiperazinyl 325.4 Cytokinin activity in plant biology; methylpiperazine enhances bioavailability
CAS 920370-64-5 3-(4-chlorophenyl), piperazinyl, 4-methoxyphenyl ethanone 463.9 Methoxy group increases lipophilicity; potential anticancer applications
9e (Morpholinomethylbenzyl-triazolo[4,5-d]pyrimidine thio-benzo[d]oxazole) Morpholinomethylbenzyl, thio-benzo[d]oxazole 461.5† Benzo[d]oxazole moiety suggests HDAC/EZH2 inhibition; morpholine enhances solubility

*Estimated based on structural similarity to CAS 863458-38-2.
†Calculated from molecular formula in .

Key Findings from Comparative Analysis

Piperazine-containing analogs (e.g., CAS 920370-64-5) exhibit improved aqueous solubility, making them more suitable for in vivo studies than the target compound’s indolin-1-yl ethanone group .

Synthetic Routes :

  • The target compound’s thioether linkage is synthesized via nucleophilic substitution, similar to derivatives like 9e and 7d (acrylamide analog), which use thioaniline intermediates .
  • Piperazinyl derivatives (e.g., CAS 920370-64-5) are synthesized via SNAr reactions, whereas acetylated analogs (e.g., 7b) employ acetylation of piperazine intermediates .

Therapeutic Potential: TP-5 demonstrates cytokinin activity in plant biology, suggesting triazolopyrimidines can modulate growth pathways . Morpholinomethylbenzyl derivatives (e.g., 9e) are reported as dual EZH2/HDAC inhibitors, highlighting the scaffold’s versatility in epigenetic drug discovery .

Biological Activity

The compound 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone (CAS Number: 941956-39-4) is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • A triazolopyrimidine core which is known for its diverse pharmacological properties.
  • A chlorophenyl group that enhances lipophilicity and potentially increases biological activity.
  • An indolin moiety that may contribute to its anticancer properties.

Research indicates that compounds in this class often exert their biological effects through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT116) cancers. For instance, studies have reported IC50 values ranging from 0.25 to 3.28 μM for different cell lines, suggesting potent activity compared to existing therapeutic agents .
  • Induction of Apoptosis : Mechanistic studies have revealed that the compound can induce apoptosis in cancer cells via intrinsic pathways. This involves the activation of caspases and disruption of mitochondrial membrane potential .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell growth .

Biological Activity Data

The following table summarizes the biological activity data for this compound across various studies:

Cell Line IC50 (μM) Mechanism Reference
A5493.28Apoptosis induction
MCF-70.75Cell cycle arrest
HCT1160.52Inhibition of proliferation
U87 MG0.49Apoptosis and cell cycle arrest

Case Study 1: Antiproliferative Activity

In a study evaluating a series of triazolopyrimidine derivatives, the compound demonstrated significant antiproliferative effects against several cancer cell lines with minimal toxicity towards normal cells. The study highlighted the importance of substituents on the triazolopyrimidine scaffold in enhancing antitumor activity .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis . This suggests potential for development as a chemotherapeutic agent.

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